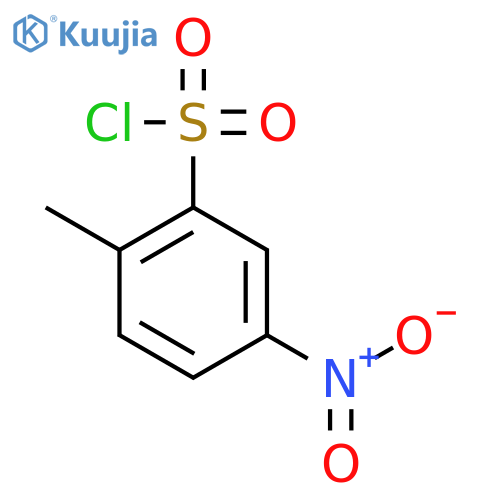

Cas no 121-02-8 (2-methyl-5-nitrobenzene-1-sulfonyl chloride)

121-02-8 structure

商品名:2-methyl-5-nitrobenzene-1-sulfonyl chloride

2-methyl-5-nitrobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-5-nitrobenzenesulfonylchloride

- 2-Methyl-5-nitrobenzenesulphonyl chloride

- 5-Nitro-o-toluenesulphonyl chloride

- 2-Methyl-5-nitrobenz

- 2-Methyl-5-nitrobenzene-1-sulfonyl chloride

- 2-methyl-5-nitro-benzene-sulfonyl chloride

- 2-methyl-5-nitro-benzenesulphonyl chloride

- 4-Nitrotoluen-2-sulfochlorid

- 5-nitro-2-methylbe

- 5-nitro-2-methyl-phenylsulfonyl chloride

- EINECS 204-444-8

- sulfonyl chloride

- o-Toluenesulfonylchloride, 5-nitro- (6CI,7CI,8CI)

- 2-Methyl-5-nitrophenylsulfonyl chloride

- 5-Nitro-o-toluenesulfonyl chloride

- NSC 49752

- 4-nitrotoluen-2-sulfonylchlorid

- 5-nitro-o-toluenesulfonylchlorid

- 4-Nitrotoluene-2-sulfonyl chloride

- 4-nitrotoluene-2-sulphonyl chloride

- 2-Methyl-5-nitrobenzenesulfonyl chloride

- Benzenesulfonyl chloride, 2-methyl-5-nitro-

- o-Toluenesulfonyl chloride, 5-nitro-

- 4-Nitrotoluen-2-sulfochlorid [Czech]

- 4-Nitrotoluen-2-sulfonylchlorid [Czech]

- 2-methyl-5-nitrophenylsu

- 4-nitrotoluen-2-sulfochlorid;4-nitrotoluen-2-sulfonylchlorid;5-nitro-o-toluenesulfonylchlorid;2-Methyl-5-nitro phenylsulfonyl chloride

- EN300-01723

- W-108464

- AKOS001018259

- STR04719

- Y7R9YZ83FS

- MFCD00051695

- BRN 2697079

- CS-W012885

- A24456

- SCHEMBL1026210

- 121-02-8

- DTXSID10153096

- WPGVQDHXOUAJBW-UHFFFAOYSA-N

- SY070806

- UNII-Y7R9YZ83FS

- NSC-49752

- Z56772648

- 2-Methyl-5-nitrobenzenesulfonyl chloride, 97%

- WLN: WSGR B1 ENW

- NSC49752

- UPCMLD0ENAT0502-0329:001

- 3-Nitro-6-methylbenzolsulfochlorid

- AM20020295

- 2-Methyl-5-Nitrobenzene-1-SulfonylChloride

- CK2504

- 4-11-00-00236 (Beilstein Handbook Reference)

- FT-0612980

- 2-methyl-5-nitrobenzene sulphonyl chloride

- 2-methyl-5-nitro-benzenesulfonyl chloride

- NS00023942

- 2-methyl-5-nitrobenzene sulfonyl chloride

- F2190-0571

- M2178

- STL483081

- DB-021360

- Benzenesulfonyl chloride, 2-methyl-5-nitro-(9CI)

- DTXCID9075587

- 2-methyl-5-nitrobenzene-1-sulfonyl chloride

-

- MDL: MFCD00051695

- インチ: 1S/C7H6ClNO4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3

- InChIKey: WPGVQDHXOUAJBW-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C([H])=C(C([H])=C([H])C=1C([H])([H])[H])[N+](=O)[O-])(=O)=O

- BRN: 2697079

計算された属性

- せいみつぶんしりょう: 234.97100

- どういたいしつりょう: 234.971

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 88.3

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.4103 (rough estimate)

- ゆうかいてん: 44.0 to 48.0 deg-C

- ふってん: 198°C/20mmHg(lit.)

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: 1.6000 (estimate)

- PSA: 88.34000

- LogP: 3.43470

- かんど: Moisture Sensitive

2-methyl-5-nitrobenzene-1-sulfonyl chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:3261

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S22-S26-S30-S45-S8-S36/37/39

- RTECS番号:XT8000000

-

危険物標識:

- 危険レベル:8

- 危険レベル:8

- 包装等級:II

- リスク用語:R14; R29; R34

- 包装グループ:III

- 包装カテゴリ:II

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:8

2-methyl-5-nitrobenzene-1-sulfonyl chloride 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2-methyl-5-nitrobenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018269-5g |

2-Methyl-5-nitrobenzene-1-sulfonyl chloride |

121-02-8 | 98% | 5g |

¥82.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018269-100g |

2-Methyl-5-nitrobenzene-1-sulfonyl chloride |

121-02-8 | 98% | 100g |

¥1513.00 | 2024-08-09 | |

| abcr | AB112617-5 g |

2-Methyl-5-nitrobenzenesulfonyl chloride, 97%; . |

121-02-8 | 97% | 5 g |

€78.00 | 2023-07-20 | |

| TRC | M323620-10g |

2-Methyl-5-nitrobenzenesulfonyl Chloride |

121-02-8 | 10g |

$ 1000.00 | 2022-06-04 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M122517-1g |

2-methyl-5-nitrobenzene-1-sulfonyl chloride |

121-02-8 | 98% | 1g |

¥29.90 | 2023-09-02 | |

| Enamine | EN300-01723-50.0g |

2-methyl-5-nitrobenzene-1-sulfonyl chloride |

121-02-8 | 95.0% | 50.0g |

$141.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M24750-25g |

2-Methyl-5-nitrobenzene-1-sulfonyl chloride |

121-02-8 | 98% | 25g |

¥374.0 | 2022-04-27 | |

| Apollo Scientific | OR21342-100g |

2-Methyl-5-nitrobenzenesulphonyl chloride |

121-02-8 | 97+% | 100g |

£144.00 | 2025-02-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R054190-25g |

2-methyl-5-nitrobenzene-1-sulfonyl chloride |

121-02-8 | 98% | 25g |

¥298 | 2024-05-26 | |

| Life Chemicals | F2190-0571-2.5g |

2-methyl-5-nitrobenzene-1-sulfonyl chloride |

121-02-8 | 95%+ | 2.5g |

$40.0 | 2023-09-06 |

2-methyl-5-nitrobenzene-1-sulfonyl chloride 関連文献

-

Damir A. Safin,Christophe M. L. Vande Velde,Maria G. Babashkina,Koen Robeyns,Yaroslav Filinchuk New J. Chem. 2016 40 6156

-

2. Crystal structure of bis-(o-nitrophenyl) disulphideJohn S. Ricci,Ivan Bernal J. Chem. Soc. B 1970 806

-

P. J. Wheatley,J. W. Linnett Trans. Faraday Soc. 1952 48 338

-

Sonam Mehrotra,Raja Angamuthu CrystEngComm 2016 18 4438

-

Jackie D. Kendall,Andrew J. Marshall,Anna C. Giddens,Kit Yee Tsang,Maruta Boyd,Rapha?l Frédérick,Claire L. Lill,Woo-Jeong Lee,Sharada Kolekar,Mindy Chao,Alisha Malik,Shuqiao Yu,Claire Chaussade,Christina M. Buchanan,Gordon W. Rewcastle,Bruce C. Baguley,Jack U. Flanagan,William A. Denny,Peter R. Shepherd Med. Chem. Commun. 2014 5 41

121-02-8 (2-methyl-5-nitrobenzene-1-sulfonyl chloride) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:121-02-8)2-Methyl-5-nitrobenzenesulfonyl chloride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ